molecular formula C8H9BrO B2824028 3-Bromo-2,4-dimethylphenol CAS No. 74571-81-6

3-Bromo-2,4-dimethylphenol

Cat. No.: B2824028
CAS No.: 74571-81-6
M. Wt: 201.063
InChI Key: ARFXFBQNZCNFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4-dimethylphenol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of phenol, characterized by the presence of a bromine atom and two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3-Bromo-2,4-dimethylphenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dimethylphenol in chemical reactions often involves nucleophilic aromatic substitution . This process involves the replacement of a substituent in an aromatic ring by a nucleophile .

Future Directions

Future research on 3-Bromo-2,4-dimethylphenol could focus on its potential applications in various chemical reactions. For instance, it could be used to synthesize other compounds through reactions such as bromination . Additionally, understanding its mechanism of action in these reactions could provide valuable insights for the development of new synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2,4-dimethylphenol can be synthesized through the bromination of 2,4-dimethylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-dimethylphenol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenolic group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of de-brominated phenols or modified phenolic compounds.

Comparison with Similar Compounds

  • 2-Bromo-4,6-dimethylphenol
  • 4-Bromo-2,6-dimethylphenol
  • 2,4-Dibromophenol

Comparison: 3-Bromo-2,4-dimethylphenol is unique due to its specific substitution pattern on the benzene ring. The presence of the bromine atom at the 3-position and the methyl groups at the 2- and 4-positions confer distinct chemical and physical properties compared to other brominated phenols. This unique structure influences its reactivity, biological activity, and applications in various fields .

Properties

IUPAC Name

3-bromo-2,4-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFXFBQNZCNFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74571-81-6
Record name 3-bromo-2,4-dimethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.